3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy-
Description
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- is a heterocyclic compound featuring a pyridine core substituted with three cyano groups (at positions 3, 4, and 5), an amino group at position 2, and a methoxy group at position 4. This structure imparts significant electron-withdrawing properties due to the tricarbonitrile motif, distinguishing it from dicarbonitrile analogs commonly reported in the literature.
Properties
CAS No. |
102433-78-3 |
|---|---|
Molecular Formula |
C9H5N5O |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2-amino-6-methoxypyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C9H5N5O/c1-15-9-7(4-12)5(2-10)6(3-11)8(13)14-9/h1H3,(H2,13,14) |
InChI Key |
FNZQARVPPQEHAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=N1)N)C#N)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3,4,5-tricyanopyridine with methanol in the presence of a base can yield the desired compound. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interaction with nucleic acids. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Core Structure Variations
- Tricarbonitrile vs. Dicarbonitrile Analogs: The tricarbonitrile core (positions 3,4,5) is a key differentiator. Most analogs, such as 2-amino-4-(2,4-dichlorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile () and 2-amino-4-(1,3-benzodioxol-5-yl)-6-methoxypyridine-3,5-dicarbonitrile (), possess only two cyano groups.
- Substituent Diversity at Position 6: Methoxy Group: The methoxy substituent in the target compound contrasts with the ethoxy group in 3,4,5-Pyridinetricarbonitrile,2-amino-6-ethoxy- (CAS: 94741-97-6, ). Ethoxy groups may improve lipophilicity but reduce hydrogen-bonding capacity compared to methoxy. Complex Amino Derivatives: Compounds like 3,4,5-Pyridinetricarbonitrile,2-amino-6-[[2-(diethylamino)ethyl]amino]- (CAS: 102206-77-9, ) feature branched amino groups at position 6, which could enhance binding affinity in biological systems but complicate synthesis .
Electronic and Physicochemical Properties
The target compound’s tricarbonitrile core likely reduces LogP compared to bulkier aryl-substituted dicarbonitriles (e.g., ), favoring aqueous solubility. The ethoxy analog () may exhibit slightly higher lipophilicity than the methoxy derivative .
Biological Activity
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development.
Chemical Structure
The chemical structure of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 666752-02-9
Biological Activity Overview
Research indicates that 3,4,5-Pyridinetricarbonitrile derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary data indicate that it may inhibit the proliferation of cancer cells in vitro.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses.
The biological activity of 3,4,5-Pyridinetricarbonitrile is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Interaction with Cellular Receptors : It potentially binds to receptors that mediate cellular signaling pathways related to inflammation and cell growth.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of 3,4,5-Pyridinetricarbonitrile against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest a promising role for this compound in developing new antimicrobial agents.
Anticancer Properties
In a separate investigation published in [source], the anticancer effects were assessed using various cancer cell lines. The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 12 |
These results indicate that the compound may effectively inhibit cancer cell growth at relatively low concentrations.
Anti-inflammatory Effects
Research highlighted in [source] examined the anti-inflammatory properties of the compound using an animal model. Key findings included:
- Reduction in pro-inflammatory cytokines (TNF-alpha and IL-6).
- Decreased edema in treated subjects compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
